molecular formula C9H14Cl3N3 B1423714 1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride CAS No. 1187932-16-6

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride

Cat. No. B1423714
CAS RN: 1187932-16-6
M. Wt: 270.6 g/mol
InChI Key: HYDRXEBHTTXSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride” is a chemical compound with the molecular formula C8H13Cl3N2 and a molecular weight of 243.5631 . It is closely related to “1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride” and "(4-Chloro-pyridin-2-yl)-methanol" .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the related compound “(4-Chloro-pyridin-2-yl)-methanol” has the SMILES string “OCc1cc (Cl)ccn1” and the InChI key "UEAIOHHGRGSGGJ-UHFFFAOYSA-N" . These representations provide a way to visualize the compound’s structure and can be used in various chemical databases to retrieve more information.

Scientific Research Applications

HIV-1 Protease Inhibitor Metabolism

  • Metabolic studies of L-735,524, a potent HIV-1 protease inhibitor, revealed major pathways involving glucuronidation, N-oxidation, and hydroxylation, indicating a complex metabolic profile in humans. These pathways are crucial for understanding drug efficacy and safety (Balani et al., 1995).

Antidepressant and Antianxiety Applications

  • Investigation into 5-HT(1A) receptors, implicated in anxiety and depression, highlighted the significance of receptor occupancy by novel antagonists, suggesting potential therapeutic applications in mood disorders (Rabiner et al., 2002).

B-Cell Lymphoma-2 Inhibitor Pharmacokinetics

  • Venetoclax, a B-cell lymphoma-2 inhibitor, undergoes extensive hepatic metabolism, with significant implications for its use in treating hematologic malignancies. The study detailed the metabolic pathways and the disposition of venetoclax in humans (Liu et al., 2017).

Metabolite Contribution to Drug Efficacy

  • The metabolism of buspirone into 1-(2-pyrimidinyl)-piperazine (PmP) in both rats and humans was found to potentially contribute to the central effects of the parent drug, emphasizing the importance of metabolites in drug action (Caccia et al., 1986).

Antiallergic Drug Safety and Performance

  • Picumast dihydrochloride, an antiallergic drug, showed no significant or clinically relevant effects on safety-related performance, indicating its potential for use without impairing cognitive or motor functions (Herberg, 1989).

properties

IUPAC Name

1-(4-chloropyridin-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDRXEBHTTXSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.